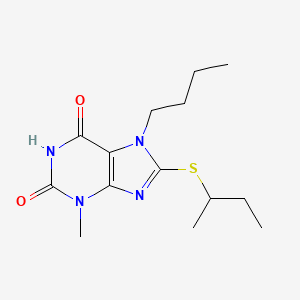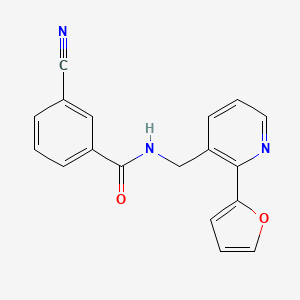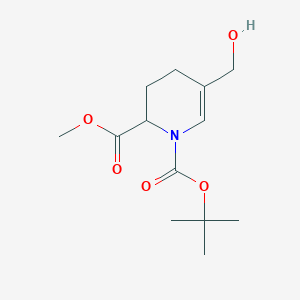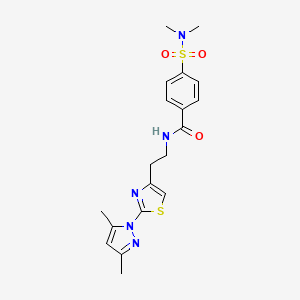
(1S,2R)-2,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R)-2,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine, also known as 2,7-dimethoxy-1,2,3,4-tetrahydro-naphthalen-1-amine (METH), is a psychoactive drug that belongs to the class of substituted amphetamines. METH has been used illicitly for its stimulant and euphoric effects, but it also has potential therapeutic applications.
Mécanisme D'action
METH acts as a potent releaser of dopamine, norepinephrine, and serotonin in the brain. This leads to increased levels of these neurotransmitters in the synapse, resulting in the stimulation of the central nervous system. The release of dopamine is thought to be responsible for the rewarding and reinforcing effects of METH, which can lead to addiction with repeated use.
Biochemical and Physiological Effects:
METH has a number of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes the release of stress hormones such as cortisol and adrenaline. Long-term use of METH can lead to neurotoxicity, resulting in damage to dopamine and serotonin neurons in the brain. This can lead to a number of negative effects, including cognitive impairment, depression, and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
METH has been used as a tool in neuroscience research to study the dopaminergic system and its role in reward and addiction. It has also been used in animal models to study the neurotoxic effects of long-term exposure to the drug. However, the use of METH in laboratory experiments is limited by its potential for abuse and neurotoxicity. Careful consideration should be given to the ethical and safety implications of using METH in research studies.
Orientations Futures
Future research on METH should focus on developing safer and more effective treatments for ADHD, obesity, and narcolepsy. In addition, studies should continue to investigate the neurotoxic effects of long-term exposure to the drug and potential treatments for METH addiction. Further research is also needed to understand the mechanisms underlying the rewarding and reinforcing effects of METH and its role in addiction. Finally, studies should explore alternative methods for studying the dopaminergic system and reward pathways in the brain that do not involve the use of METH.
In conclusion, METH is a psychoactive drug with potential therapeutic applications, but its use is limited by its potential for abuse and neurotoxicity. Further research is needed to develop safer and more effective treatments for ADHD, obesity, and narcolepsy, as well as to understand the mechanisms underlying the rewarding and reinforcing effects of METH and its role in addiction.
Méthodes De Synthèse
METH can be synthesized through a multi-step process starting from the commercially available starting materials. The synthesis involves the condensation of 2,6-dimethoxyphenethylamine with 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, followed by reduction and purification steps. The synthesis of METH requires expertise in organic chemistry and should only be performed by trained professionals in a controlled laboratory setting.
Applications De Recherche Scientifique
METH has been studied for its potential therapeutic applications, including as a treatment for attention deficit hyperactivity disorder (ADHD), obesity, and narcolepsy. METH has also been used as a tool in neuroscience research to study the dopaminergic system and its role in reward and addiction. In addition, METH has been used in animal models to study the neurotoxic effects of long-term exposure to the drug.
Propriétés
IUPAC Name |
(1S,2R)-2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-14-9-5-3-8-4-6-11(15-2)12(13)10(8)7-9/h3,5,7,11-12H,4,6,13H2,1-2H3/t11-,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKZLMXELQFUOC-NEPJUHHUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC2=C(C1N)C=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CCC2=C([C@@H]1N)C=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,4-dimethoxyphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2572077.png)
![(E)-2-(2-cyano-3-(3-isopropoxy-4-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2572078.png)


![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(3,5-dimethylphenyl)-1,4-dihydro-2,3-pyrazinedione](/img/structure/B2572083.png)

![N-[[4-(2-ethyl-6-methylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2572089.png)
![6-Benzyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2572090.png)


![2-{(E)-[(2,5-diethoxyphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2572093.png)
